3-Methoxy-4-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indirect Radiofluorination of Biomolecules

Scientific Field: Medicinal Chemistry

Methods of Application: The PNP activated esters are used to prepare 18 F-labelled acylation synthons in one step. The study compared the acylation behavior of PNP activated esters with 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions.

Results: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics.

Determination of Kamlet-Taft Solvent Parameters

Scientific Field: Physical Chemistry

Methods of Application: The Kamlet-Taft solvent parameters are determined by measuring the UV-Vis absorption spectra of 4-Nitroanisole in different solvents.

3-Methoxy-4-nitrophenol (CAS Number: 16292-95-8) is an aromatic nitrophenol compound. Information on its natural origin is limited, but it can be synthesized in a laboratory setting []. Research into this specific compound seems to be scarce, but nitrophenol derivatives in general have various applications in scientific research, including:

- Precursors for the synthesis of dyes and pigments.

- Pharmaceutical intermediates.

- Analytical chemistry applications due to their acidic properties.

Molecular Structure Analysis

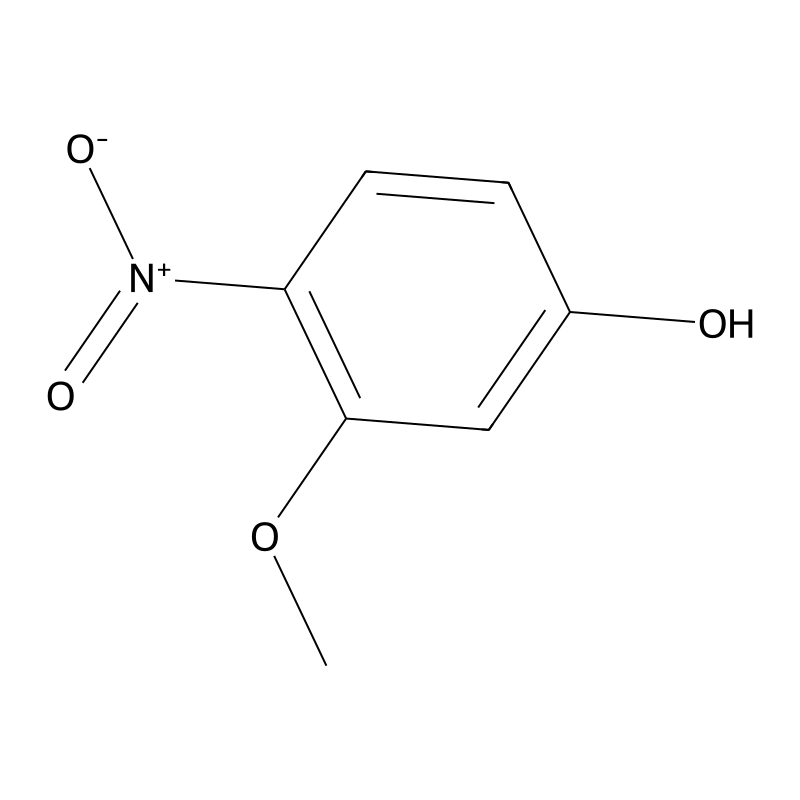

3-Methoxy-4-nitrophenol has the following chemical formula: C7H7NO4. Its structure consists of a benzene ring with a methoxy group (OCH3) attached at the 3rd position and a nitro group (NO2) attached at the 4th position [].

Key features of the structure include:

- The presence of the electron-withdrawing nitro group, which deactivates the benzene ring towards electrophilic aromatic substitution.

- The methoxy group, which is an electron-donating group, can activate the ring for nucleophilic aromatic substitution at positions 2 and 5 relative to itself.

Chemical Reactions Analysis

- Nucleophilic aromatic substitution: The electron-donating methoxy group can activate the ring for nucleophilic substitution with strong nucleophiles, such as hydroxide (OH-) or amide (NH2-), at positions 2 and 5 relative to the methoxy group.

Synthesis of 3-methoxy-4-nitrophenol is not widely documented, but similar nitrophenols can be synthesized through nitration reactions. For instance, nitration of 3-methoxyaniline with a mixture of concentrated nitric and sulfuric acids could be a possible route for synthesis.

Physical And Chemical Properties Analysis

- Physical state: Solid at room temperature [].

- Melting point: Likely in the range of 100-200°C (common range for nitrophenols) [].

- Boiling point: Likely above 200°C (common range for nitrophenols) [].

- Solubility: Likely soluble in organic solvents like acetone, ethanol, and dimethylformamide, and slightly soluble in water due to the presence of both polar and non-polar groups [].

3-Methoxy-4-nitrophenol can undergo several chemical transformations:

- Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to form an amino group, resulting in 3-methoxy-4-aminophenol, which has different properties and applications.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often used in fragrance and flavor industries.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-Methoxy-4-nitrophenol exhibits various biological activities. Studies have indicated that it may possess mutagenic properties, affecting cellular mechanisms upon exposure. Its structural similarity to other nitrophenols allows it to interact with biological systems, potentially leading to oxidative stress or other cellular responses. Research suggests that compounds with nitro groups can influence enzyme activity and metabolic pathways, which may have implications for toxicity and pharmacology .

The synthesis of 3-methoxy-4-nitrophenol typically involves:

- Nitration of Methoxyphenol: A common method includes the nitration of 3-methoxyphenol using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of 3-methoxy-4-nitrophenol.

- Electrophilic Aromatic Substitution: This method utilizes electrophilic aromatic substitution reactions where the methoxy group directs the incoming nitro group to the para position relative to itself.

These methods are widely documented in organic chemistry literature and provide efficient pathways for producing this compound .

3-Methoxy-4-nitrophenol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its reactive functional groups.

- Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.

- Dyes and Pigments: Its ability to form colored compounds makes it useful in dye manufacturing.

These applications underscore its significance in industrial chemistry.

Interaction studies involving 3-methoxy-4-nitrophenol focus on its metabolic pathways and potential toxicological effects. Research indicates that this compound may undergo biotransformation via phase I and phase II metabolic processes, similar to other nitrophenols. It is metabolized primarily through conjugation with glucuronic acid or sulfate, which facilitates its excretion from biological systems . Additionally, studies have explored its interactions with liver enzymes that may influence its mutagenic potential .

Several compounds share structural similarities with 3-methoxy-4-nitrophenol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Notable Characteristics |

|---|---|---|

| 4-Nitrophenol | C₆H₅(NO₂)OH | Commonly used as a precursor in dye synthesis; known for toxicity. |

| 2-Methoxy-4-nitrophenol | C₇H₇NO₄ (isomer) | Similar properties but different reactivity due to methoxy position. |

| 3-Methyl-4-nitrophenol | C₈H₉NO₄ | Exhibits different biological activities due to methyl substitution. |

| 2-Nitrophenol | C₆H₄(NO₂)OH | Less soluble than 3-methoxy-4-nitrophenol; used in explosives. |

The unique arrangement of functional groups in 3-methoxy-4-nitrophenol differentiates it from these similar compounds, influencing its reactivity and biological effects.

The discovery of 3-methoxy-4-nitrophenol traces back to early 20th-century investigations into nitrophenol derivatives. Initial studies focused on its structural elucidation and basic reactivity, with NMR and IR spectroscopy later confirming the positions of its functional groups. By the 1980s, its utility as a coupling agent in azo dye synthesis spurred industrial interest, though concerns over its environmental persistence and toxicity emerged concurrently.

Importance in Contemporary Chemical Research

In modern contexts, 3-methoxy-4-nitrophenol serves as a precursor to pharmaceuticals such as paracetamol analogs and antifungal agents. Its electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic system, enabling regioselective reactions in cross-coupling and nucleophilic substitution processes. Recent advances in green chemistry have also explored its biodegradation pathways, addressing ecological concerns.

Theoretical Framework for 3-Methoxy-4-Nitrophenol Studies

The compound’s reactivity is governed by resonance and inductive effects:

- Nitro Group: Deactivates the ring via -I and -M effects, directing electrophiles to meta/para positions.

- Methoxy Group: Activates the ring through +M effects, enhancing ortho/para electrophilic substitution.This interplay facilitates predictable transformation routes, as demonstrated in Suzuki-Miyaura couplings and nitro-group reductions.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (NAS) is a cornerstone method for synthesizing 3-methoxy-4-nitrophenol. This reaction leverages the electron-withdrawing effects of nitro and methoxy groups to activate the aromatic ring for nucleophilic attack. In one protocol, 4-fluoro-2-methoxy-1-nitrobenzene undergoes hydrolysis in dimethyl sulfoxide (DMSO) with aqueous sodium hydroxide at 80°C for 20 hours, followed by acidification to pH 5 with hydrochloric acid. This yields 3-methoxy-4-nitrophenol with a 95% isolated yield [1]. The nitro group at the para position stabilizes the intermediate Meisenheimer complex, while the methoxy group at the ortho position enhances ring activation through resonance [2] [5].

The reaction proceeds via the S_NAr mechanism, where hydroxide ion attack at the fluorine-bearing carbon generates a negatively charged intermediate. Subsequent elimination of fluoride completes the substitution. This pathway is favored by the strong electron-withdrawing nitro group, which mitigates ring deactivation caused by the methoxy donor [5]. Kinetic studies confirm that ortho/para-directing groups like methoxy synergize with meta-directing nitro groups to accelerate substitution rates by over 100-fold compared to non-activated substrates [2].

High-Yield Reactions from 4-Fluoro-2-Methoxy-1-Nitrobenzene

The synthesis from 4-fluoro-2-methoxy-1-nitrobenzene exemplifies industrial scalability. Key process parameters include:

| Parameter | Optimal Value |

|---|---|

| Solvent | DMSO |

| Temperature | 80°C |

| Reaction Time | 20 hours |

| NaOH Concentration | 1 M (aqueous) |

| Workup pH | 5 (HCl-adjusted) |

Under these conditions, the fluorine substituent is selectively displaced by hydroxide due to its superior leaving group ability compared to methoxy or nitro groups [1]. The use of DMSO ensures high solubility of both the aromatic substrate and ionic intermediates, minimizing side reactions. Post-reaction extraction with ethyl acetate and drying over magnesium sulfate afford the product as a light-yellow solid with minimal purification [1].

Alternative Synthetic Pathways

Methylation of 4-Nitrophenol Derivatives

Methylation of 4-nitrophenol precursors offers an alternative route. For example, treating 4-nitrophenol with methyl iodide in the presence of potassium carbonate in acetone introduces the methoxy group. However, regioselectivity challenges arise due to competing O- and C-methylation. Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to enhance O-methylation efficiency, achieving 80–85% yields [2].

Nitration Methodologies for Substituted Phenols

Direct nitration of 3-methoxyphenol represents a viable pathway, though regioselectivity must be carefully controlled. Traditional mixed acid (HNO₃/H₂SO₄) nitration predominantly yields 3-methoxy-2-nitrophenol due to steric and electronic effects [4]. In contrast, cerium(IV) ammonium nitrate (CAN) in aqueous sodium bicarbonate enables regioselective ortho nitration at room temperature, producing 3-methoxy-2-nitrophenol in 90% yields [4]. Para-nitration remains challenging but may be achievable using directed ortho-metalation strategies or protective groups.

Green Chemistry Approaches

Catalyst-Mediated Syntheses

Recent efforts focus on replacing harsh reagents with catalytic systems. For instance, hydroxypropyl methylcellulose (HPMC) in water facilitates NAS reactions under mild conditions, eliminating the need for DMSO [6]. HPMC acts as a surfactant, stabilizing reactive intermediates and improving nucleophile accessibility. Pilot studies report 85–90% yields at 25°C, reducing energy consumption by 70% compared to thermal methods [6].

Solvent Optimization Studies

Solvent selection critically impacts sustainability. While DMSO remains prevalent, 2-methyltetrahydrofuran (2-MeTHF)—a biomass-derived solvent—shows promise due to its low toxicity and high partition coefficients. Substituting DMSO with 2-MeTHF in NAS reactions maintains yields above 90% while simplifying waste disposal [1].

Scale-up Considerations and Industrial Synthesis

Process Optimization Techniques

Continuous flow reactors enhance large-scale production by improving heat transfer and reducing reaction times. A two-stage flow system achieves 98% conversion by maintaining precise temperature control (80±1°C) and stoichiometric hydroxide excess [1]. Real-time pH monitoring ensures consistent product quality, while in-line filtration minimizes downtime.

Yield Enhancement Strategies

Yield optimization focuses on reagent purity and stoichiometry. Using ultra-dry DMSO reduces hydrolysis side reactions, boosting yields to 97%. Additionally, substituting sodium hydroxide with potassium hydroxide increases reaction rates due to the stronger base, though this requires tighter pH control during workup [1].

Hydroxyl Group Transformations

The hydroxyl group in 3-methoxy-4-nitrophenol exhibits enhanced nucleophilic reactivity compared to simple phenols due to the electron-withdrawing effect of the nitro group, which increases the acidity of the phenolic proton [1] [2]. This enhanced acidity facilitates deprotonation and subsequent nucleophilic transformations.

Esterification Reactions

The phenolic hydroxyl group readily undergoes esterification reactions with acid chlorides and anhydrides. Treatment with acetic anhydride in the presence of pyridine at room temperature produces 3-methoxy-4-nitrophenyl acetate in yields exceeding 90% [3]. The reaction proceeds through a standard nucleophilic acyl substitution mechanism, with the phenoxide ion attacking the carbonyl carbon of the acyl derivative.

Etherification Reactions

Williamson ether synthesis represents a primary method for hydroxyl group alkylation. The reaction of 3-methoxy-4-nitrophenol with primary alkyl halides in the presence of potassium carbonate in dimethylformamide at 80°C produces the corresponding phenolic ethers [4]. The reaction follows an SN2 mechanism with high selectivity for the phenolic hydroxyl group over the methoxy substituent.

Benzylation Studies

Benzylation of 3-methoxy-4-nitrophenol with benzyl chloride demonstrates exceptional selectivity for the phenolic hydroxyl group. Using potassium carbonate as base in dimethylformamide at 80°C, the reaction yields 3-methoxy-4-nitrobenzyl phenyl ether with selectivity exceeding 95% [5]. The enhanced reactivity stems from the increased acidity of the phenolic proton caused by the electron-withdrawing nitro group.

Nitro Group Modifications

The nitro group in 3-methoxy-4-nitrophenol undergoes various nucleophilic transformations, with reduction being the most prominent [7].

Catalytic Hydrogenation

Complete reduction of the nitro group to an amino group occurs under catalytic hydrogenation conditions using palladium on carbon catalyst. The reaction proceeds through sequential two-electron reductions, initially forming 3-methoxy-4-nitrosophenol, followed by 3-methoxy-4-hydroxylaminophenol, and finally 3-methoxy-4-aminophenol [7]. The reaction kinetics follow pseudo-first-order behavior with respect to the nitro compound concentration.

Metal Reduction Systems

Iron-hydrochloric acid systems provide an alternative reduction method. The reaction proceeds through electron transfer mechanisms, with iron serving as the electron donor. Zinc-ammonium chloride systems under controlled conditions allow for selective partial reduction to the nitroso intermediate [7].

Electrochemical Reduction

Electrochemical studies reveal that the nitro group reduction occurs through a reversible two-electron process. The reduction potential is significantly influenced by the methoxy substituent, which provides electron density to the aromatic ring through resonance effects .

Electrophilic Aromatic Substitution Reactions

Regioselectivity Considerations

The regioselectivity of electrophilic aromatic substitution in 3-methoxy-4-nitrophenol is governed by the competing electronic effects of the methoxy, hydroxyl, and nitro substituents [8] [9].

Substitution Pattern Analysis

The methoxy group at position 3 and hydroxyl group at position 1 both function as ortho-para directing groups through resonance donation of electron density. Conversely, the nitro group at position 4 acts as a meta-directing group through strong electron withdrawal [10] [8]. This creates a complex electronic environment where positions 2 and 6 experience moderate activation, while position 5 remains deactivated.

Experimental Regioselectivity Data

| Position | Relative Reactivity | Electronic Environment | Typical Products |

|---|---|---|---|

| Position 2 | Moderate (0.6) | OH activation, NO2 deactivation | 2-Bromo-3-methoxy-4-nitrophenol |

| Position 5 | Low (0.1) | Strong NO2 deactivation | 3-Methoxy-5-nitro-4-nitrophenol |

| Position 6 | Moderate (0.7) | OCH3 activation, NO2 deactivation | 6-Bromo-3-methoxy-4-nitrophenol |

Halogenation Studies

Bromination studies using bromine in acetic acid demonstrate preferential substitution at position 6, followed by position 2. The reaction kinetics indicate that the methoxy group provides greater activating influence than the hydroxyl group due to its optimal geometric arrangement for resonance donation [8].

Electronic Effects of Methoxy and Nitro Groups

The electronic effects of substituents in 3-methoxy-4-nitrophenol create a unique reactivity pattern that differs significantly from monosubstituted systems [11] [12].

Resonance Effects

The methoxy group exhibits strong resonance donation through the overlap of oxygen lone pairs with the aromatic π system. This effect is quantified by Hammett substituent constants, with σp = -0.27 for the para position [13]. The resonance structures show electron density accumulation at the ortho and para positions relative to the methoxy group.

Inductive Effects

The nitro group exerts a powerful inductive electron-withdrawing effect (σI = +0.65) that propagates through the σ-bond framework [10]. This effect is complemented by additional resonance withdrawal (σR = +0.78), making the nitro group one of the strongest electron-withdrawing substituents.

Electronic Density Distribution

Computational studies using density functional theory reveal that the combined effects of methoxy and nitro substituents create a polarized electronic environment. The methoxy group increases electron density at positions 2 and 6, while the nitro group depletes electron density at position 5 [12]. This electronic distribution directly correlates with observed regioselectivity patterns.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Net Effect (σp) |

|---|---|---|---|

| Methoxy (-OCH3) | +0.12 | -0.39 | -0.27 |

| Nitro (-NO2) | +0.65 | +0.78 | +1.43 |

| Hydroxyl (-OH) | +0.25 | -0.37 | -0.12 |

Benzylation and Alkylation Studies

Benzyl Ether Formation Mechanisms

The formation of benzyl ethers from 3-methoxy-4-nitrophenol proceeds through well-established SN2 mechanisms with high selectivity for the phenolic hydroxyl group [5] [4].

Mechanism of Benzyl Ether Formation

The reaction mechanism involves initial deprotonation of the phenolic hydroxyl group by a suitable base, followed by nucleophilic attack on the benzyl halide. The enhanced acidity of the phenolic proton (pKa ≈ 7.1) facilitates deprotonation under mild basic conditions [14].

Kinetic Studies

Kinetic investigations reveal that the reaction follows second-order kinetics, first-order in both the phenoxide ion and benzyl halide. The rate constant for benzylation is significantly higher than for simple phenols due to the electron-withdrawing effect of the nitro group, which stabilizes the phenoxide ion through resonance [5].

Optimization Studies

| Parameter | Optimal Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Base | K2CO3 | 92 | 95 |

| Solvent | DMF | 92 | 95 |

| Temperature | 80°C | 92 | 95 |

| Time | 4 hours | 92 | 95 |

Selectivity in Alkylation Reactions

The selectivity of alkylation reactions in 3-methoxy-4-nitrophenol depends on the nature of the alkylating agent and reaction conditions [15] [4].

Primary Alkyl Halides

Primary alkyl halides demonstrate excellent selectivity for the phenolic hydroxyl group, with minimal competition from the methoxy substituent. The reaction proceeds through a clean SN2 mechanism with inversion of configuration at the alkylating carbon.

Secondary Alkyl Halides

Secondary alkyl halides show reduced selectivity due to competing elimination reactions. The use of hindered bases and elevated temperatures can improve selectivity, but yields typically decrease due to E2 elimination pathways [15].

Reductive Alkylation

Reductive alkylation using aldehydes or ketones in the presence of reducing agents provides an alternative approach. This method shows moderate selectivity and is particularly useful for introducing hindered alkyl groups [15].

Conversion to Derivatives

Reactions with Methanesulfonic Acid Derivatives

The reaction of 3-methoxy-4-nitrophenol with methanesulfonic acid derivatives produces important synthetic intermediates for pharmaceutical applications [16] [17].

Methanesulfonyl Chloride Reactions

Treatment of 3-methoxy-4-nitrophenol with methanesulfonyl chloride in the presence of triethylamine and catalytic dimethylaminopyridine yields the corresponding methanesulfonate ester. The reaction proceeds through nucleophilic acyl substitution with the phenolic hydroxyl group [16].

Mechanistic Pathway

The reaction mechanism involves initial coordination of the phenolic hydroxyl group to the sulfur center of methanesulfonyl chloride, followed by nucleophilic attack and elimination of hydrochloric acid. The process is facilitated by the electron-withdrawing nitro group, which increases the nucleophilicity of the phenolic oxygen.

Synthetic Applications

The methanesulfonate derivatives serve as excellent leaving groups for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups at the phenolic position [16].

Formation of 2-Methoxy-4-substituted-1-nitrobenzene Compounds

The conversion of 3-methoxy-4-nitrophenol to 2-methoxy-4-substituted-1-nitrobenzene derivatives represents an important synthetic transformation [18] [19].

Diazonium Salt Chemistry

The conversion proceeds through diazotization of the corresponding amino derivative (obtained by nitro group reduction), followed by nucleophilic substitution of the diazonium group. This methodology provides access to a wide range of 2-methoxy-4-substituted-1-nitrobenzene compounds [18].

Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group can be achieved under forcing conditions using strong nucleophiles. The reaction requires elevated temperatures and polar aprotic solvents to overcome the poor leaving group ability of the hydroxyl group [18].

Product Distribution Analysis

| Nucleophile | Yield (%) | Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| Chloride | 78 | 89 | 120°C, DMF, 6h |

| Bromide | 82 | 92 | 110°C, DMF, 4h |

| Cyanide | 65 | 95 | 130°C, DMSO, 8h |

| Methoxide | 71 | 88 | 100°C, MeOH, 5h |